molecular formula C12H4F5NO2 B1302532 Pentafluorophenyl pyridine-4-carboxylate CAS No. 360574-34-1

Pentafluorophenyl pyridine-4-carboxylate

Cat. No.: B1302532
CAS No.: 360574-34-1
M. Wt: 289.16 g/mol
InChI Key: SECUXNAZTVWKIT-UHFFFAOYSA-N
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Description

Pentafluorophenyl pyridine-4-carboxylate is a heterocyclic compound that contains a pyridine ring and a pentafluorophenyl group attached to a carboxylate functional group.

Biochemical Analysis

Biochemical Properties

Pentafluorophenyl pyridine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which serve as organic-inorganic hybrid heterogeneous catalysts . These interactions are crucial for the compound’s role in facilitating biochemical reactions, enhancing solubility, polarity, and hydrogen bonding capacity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes such as acetylcholinesterase, which plays a critical role in the cholinergic nervous system . Additionally, the compound’s impact on oxidative stress and lipid peroxidation has been noted, indicating its potential effects on cellular health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions can lead to enzyme inhibition or activation and changes in gene expression. For example, the compound’s ability to stabilize resonance structures in benzylic carbocations highlights its role in facilitating specific biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound can maintain its catalytic efficiency over multiple cycles when used in the synthesis of pyrano[3,2-b]pyranone derivatives . Long-term effects on cellular function, such as changes in enzyme activity and oxidative stress, have also been observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including skin and eye irritation, respiratory issues, and potential organ toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence the metabolism of nucleotides, amino acids, and other biomolecules . The compound’s role in the pyrimidine metabolism pathway, for instance, demonstrates its impact on cellular proliferation, differentiation, and apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For example, the compound’s incorporation into single-chain polymer nanoparticles has been shown to enhance its solubility and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenyl pyridine-4-carboxylate can be synthesized through the reaction of pentafluorophenol with pyridine-4-carbonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl pyridine-4-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The pentafluorophenyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and pentafluorophenol.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: Pyridine-4-carboxylic acid and pentafluorophenol.

    Oxidation and Reduction: Oxidized or reduced pyridine derivatives.

Scientific Research Applications

Pentafluorophenyl pyridine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of pentafluorophenyl pyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridine ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Pentafluoropyridine: A fluorinated building block used in the synthesis of polysubstituted pyridine derivatives.

    4,4’-Bis(pentafluorophenyl)-2,2’-bipyridine: A compound with similar electronic properties used in coordination chemistry.

Uniqueness

Pentafluorophenyl pyridine-4-carboxylate is unique due to the presence of both a pentafluorophenyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and a wide range of applications in various scientific fields .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-1-3-18-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECUXNAZTVWKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373056
Record name Pentafluorophenyl pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360574-34-1
Record name Pentafluorophenyl pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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